molecular formula C11H15NO4 B3030490 2,5-DIMETHOXY-DL-PHENYLALANINE CAS No. 91280-31-8

2,5-DIMETHOXY-DL-PHENYLALANINE

Cat. No.: B3030490
CAS No.: 91280-31-8
M. Wt: 225.24 g/mol
InChI Key: CKBYDXAFHYVJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-DL-phenylalanine is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the phenyl ring at the 2 and 5 positions, and an amino acid structure similar to phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-DL-phenylalanine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective, and the reaction conditions are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethoxy-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-DL-phenylalanine involves its interaction with various molecular targets, including serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). The compound acts as a partial agonist at these receptors, influencing neurotransmitter activity and potentially altering mood and perception .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethoxy-DL-phenylalanine is unique due to its specific substitution pattern and amino acid structure, which confer distinct chemical and biological properties compared to other phenethylamines .

Properties

IUPAC Name

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBYDXAFHYVJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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